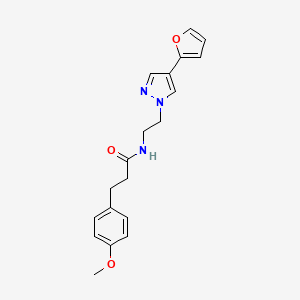

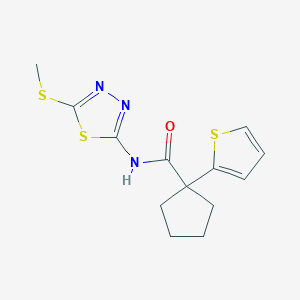

![molecular formula C22H20N2O4S B2678926 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2092501-01-2](/img/structure/B2678926.png)

2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acids during the synthesis process .

Molecular Structure Analysis

The molecular structure of this compound would include the aromatic fluorene group, an amide linkage from the Fmoc group, a thiazole ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

In terms of reactivity, the Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis . The carboxylic acid group can react with bases, nucleophiles, or be reduced to alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would largely depend on its exact structure and the positions of the functional groups . Generally, compounds with Fmoc groups are solid and stable under normal conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic γ-Amino Acids

This compound plays a crucial role in the synthesis of heterocyclic γ-amino acids, which are pivotal in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A notable study demonstrates a short and versatile chemical route to orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), utilizing cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. This methodology highlights the compound's utility in facilitating the introduction of a wide variety of lateral chains, enhancing the design and functionalization of peptides and proteins (Mathieu et al., 2015).

Advancements in Fluorescence Labeling

Another significant application of this compound is found in fluorescence labeling, particularly for the determination of carbonyl groups in cellulosic materials. A novel approach using fluorescence labeling with the marker carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy]amide demonstrates the compound's utility in accurately determining carbonyls. This method, combined with gel permeation chromatography, provides insightful carbonyl profiles relative to the molecular weight of cellulosic material, proving its efficacy in materials science and analytical chemistry (Roehrling et al., 2002).

Application in Bioimaging

The compound's derivatives also find applications in bioimaging, exemplified by the development of a water-soluble fluorene derivative targeted for integrin imaging. This derivative demonstrates high selectivity for α(v)β(3) integrin, making it a potent tool for bioimaging applications. The study showcases the linear photophysical characterization, two-photon absorption properties, and successful two-photon fluorescence microscopy imaging, underscoring the compound's utility in advanced imaging techniques (Morales et al., 2010).

Facilitating Synthesis of Peptides

Furthermore, the compound's role in facilitating the synthesis of peptides, particularly those with 'difficult sequences,' is noteworthy. It serves as a reversible protecting group for the amide bond in peptides, showcasing its utility in peptide synthesis by inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-13-20(21(25)26)29-19(24-13)10-11-23-22(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAYXELJHIDUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)

![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B2678855.png)

![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)